2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide
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Overview
Description
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide is a complex organic compound with a unique structure that combines a butenedioic acid ester with a sulfonyl hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide typically involves multiple steps:
Esterification: The initial step involves the esterification of 2-butenedioic acid with methanol to form the monomethyl ester.
Hydrazide Formation: Finally, the hydrazide group is introduced by reacting the sulfonylated ester with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted hydrazides.
Scientific Research Applications
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and reactivity.
Materials Science: The compound is explored for use in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid, 2-methyl-, (E)-:
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: This compound has a similar ester structure but with different substituents.
Uniqueness
The uniqueness of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide lies in its combination of ester and sulfonyl hydrazide groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
114642-67-0 |
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Molecular Formula |
C11H13N3O7S2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (E)-4-oxo-4-[2-(4-sulfamoylphenyl)sulfonylhydrazinyl]but-2-enoate |
InChI |
InChI=1S/C11H13N3O7S2/c1-21-11(16)7-6-10(15)13-14-23(19,20)9-4-2-8(3-5-9)22(12,17)18/h2-7,14H,1H3,(H,13,15)(H2,12,17,18)/b7-6+ |
InChI Key |
NGPPEDWLJAJCIE-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
COC(=O)C=CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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